Pyrrolo[2,3-d]pyrimidine derivative 20
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 20 is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidine derivative 20 typically involves the reaction of functionalized pyrrole with triethyl orthoformate, followed by cyclocondensation with benzylamine in glacial acetic acid under reflux or ultrasonic irradiation conditions . Another method involves the use of Cu-catalyzed coupling reactions, which provide a green and economical approach to synthesizing various pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs microwave-assisted reactions and Cu-catalyzed reactions due to their efficiency and cost-effectiveness. These methods allow for the large-scale production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-d]pyrimidine derivative 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
CuCl and 6-methylpicolinic acid: Used in Cu-catalyzed coupling reactions.
Oxone: Used for oxidation reactions.
Sodium borohydride: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 20 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 20 involves the inhibition of specific enzymes and signaling pathways. For instance, it acts as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolo[2,3-d]pyrimidine derivative 20 include:
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Known for their anti-inflammatory activity.
7-deazapurine derivatives: Exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
This compound is unique due to its high potency as a multi-targeted kinase inhibitor and its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anticancer therapies .
Properties
Molecular Formula |
C37H38N6O3 |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
8-cyclopropyl-4-[2-(hydroxymethyl)-3-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C37H38N6O3/c1-41-13-15-42(16-14-41)21-24-5-7-26(8-6-24)32-20-30-35(38-23-39-36(30)40-32)28-3-2-4-33(31(28)22-44)43-17-18-46-34-19-27(25-9-10-25)11-12-29(34)37(43)45/h2-8,11-12,19-20,23,25,44H,9-10,13-18,21-22H2,1H3,(H,38,39,40) |
InChI Key |
AYQKNTPWCXIAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N=CN=C4N3)C5=C(C(=CC=C5)N6CCOC7=C(C6=O)C=CC(=C7)C8CC8)CO |
Origin of Product |
United States |
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